Trichirubine A

Description

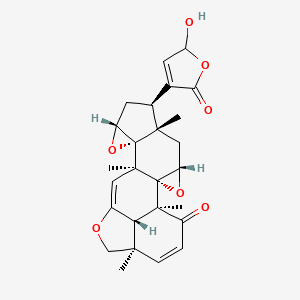

Trichirubine A is a vilasinin-type limonoid isolated from the leaves of Trichilia rubescens (Meliaceae), a plant species known for its diverse secondary metabolites . Structurally, it belongs to the tetranortriterpenoid class, characterized by a highly oxidized and rearranged skeleton. Its isolation and structural elucidation were achieved through 1D/2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), supported by computational methods for determining absolute configurations . Trichirubine A is notable for its γ-hydroxybutenolide moiety, a feature shared with related limonoids but distinguished by specific stereochemical and substituent variations .

Properties

Molecular Formula |

C26H28O7 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(1S,2S,4S,6S,7R,9R,11R,12S,17R,21S)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,6,12,17-tetramethyl-3,10,15-trioxaheptacyclo[12.6.1.02,4.02,12.06,11.09,11.017,21]henicosa-13,18-dien-20-one |

InChI |

InChI=1S/C26H28O7/c1-21-6-5-15(27)24(4)19(21)14(30-11-21)9-23(3)25-16(32-25)8-13(12-7-18(28)31-20(12)29)22(25,2)10-17-26(23,24)33-17/h5-7,9,13,16-19,28H,8,10-11H2,1-4H3/t13-,16+,17-,18?,19-,21-,22-,23-,24-,25+,26-/m0/s1 |

InChI Key |

KCEMPVMLWXZZLR-ZCVPZFCJSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]3[C@]4(O3)[C@]([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)(C=C7[C@@H]8[C@@]4(C(=O)C=C[C@]8(CO7)C)C)C |

Canonical SMILES |

CC12CC3C4(O3)C(C15C(O5)CC2C6=CC(OC6=O)O)(C=C7C8C4(C(=O)C=CC8(CO7)C)C)C |

Synonyms |

trichirubine A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Trichirubine A’s structure includes:

-

Furan-4-yl group : A 2-hydroxy-5-oxo-2H-furan substituent (position 7) prone to electrophilic substitution or ring-opening reactions under acidic/basic conditions .

-

Ketone groups : The 20-one carbonyl (position 20) and furan-5-oxo group may participate in nucleophilic additions or reductions.

-

Ether linkages : Three ether oxygens (3,10,15-trioxa) that could undergo cleavage under strong acidic or reducing conditions.

-

Steric complexity : A fused heptacyclic system likely imposes significant steric hindrance, directing reactivity toward accessible sites.

Table 1: Key Functional Groups and Potential Reactivity

| Functional Group | Position | Predicted Reactivity |

|---|---|---|

| Furan-4-yl | 7 | Electrophilic substitution, oxidation |

| Ketone (20-one) | 20 | Nucleophilic addition (e.g., Grignard), reduction to alcohol |

| Ether linkages | 3,10,15 | Acid-catalyzed cleavage (e.g., HI) |

| Methyl groups | 1,6,12,17 | Free-radical halogenation (tertiary C–H) |

Synthetic and Optimization Challenges

While no direct synthesis of Trichirubine A is documented, insights from chemical reaction optimization methodologies highlight challenges:

-

Steric and electronic factors : The compact, oxygen-rich structure complicates selective functionalization. Multi-step strategies with protective groups would likely be required .

-

Kinetic vs. thermodynamic control : For example, analogous compounds (e.g., cediranib) show that intermediate azetidinium ion formation can dictate reaction pathways . Similar mechanistic studies would be critical for Trichirubine A.

-

Design of Experiments (DoE) : Systematic optimization of factors like temperature, solvent, and stoichiometry (as seen in mandelic acid synthesis ) could mitigate low yields in hypothetical synthetic routes.

Hypothetical Reaction Pathways

Based on structural analogs and functional group chemistry:

Pathway A: Reduction of Ketone

-

Reagents : NaBH₄, LiAlH₄

-

Product : Secondary alcohol at position 20.

-

Challenges : Selective reduction without affecting furan or ether groups.

Pathway B: Electrophilic Aromatic Substitution

-

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

-

Site : Electron-rich furan ring (position 4 or 5).

-

Outcome : Nitro or bromo derivatives for further functionalization.

Pathway C: Ether Cleavage

-

Reagents : HI (excess)

-

Product : Alcohols or alkyl iodides at cleavage sites (positions 3,10,15).

Research Gaps and Recommendations

-

Synthetic studies : No peer-reviewed synthesis or derivatization protocols are currently available. Computational modeling (e.g., DFT) could predict viable reaction pathways.

-

Biological activity-driven reactions : Trichirubine A’s bioactivity (ChEMBL ID: CHEMBL1172217 ) suggests potential for targeted modifications to enhance pharmacological properties.

-

Analytical characterization : Advanced techniques (e.g., in-situ NMR or MS monitoring) would elucidate real-time reaction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichirubine A shares biosynthetic and structural relationships with other limonoids isolated from Trichilia rubescens, including rubescins F, G, H, and TS1. Below is a detailed comparison:

Structural Features

Spectral and Computational Differentiation

- NMR Analysis: The oxa-bridge in rubescin F (δC-7/C-14 coupling) and cyclopropane ring in rubescin H (distinct ¹H-¹H coupling constants) were identified via 2D NMR, distinguishing them from Trichirubine A’s γ-hydroxybutenolide signals .

- HRMS : Molecular formulas were confirmed as C₃₀H₃₈O₉ (Trichirubine A) and C₃₂H₄₂O₁₀ (rubescin F), with mass differences reflecting functional group additions (e.g., oxa-bridge) .

- Computational Methods : Density functional theory (DFT) calculations resolved absolute configurations, highlighting stereochemical divergence between Trichirubine A (C-2/C-3 R/S) and rubescin G (C-2/C-3 S/R) .

Physicochemical and Functional Implications

- Solubility: The γ-hydroxybutenolide in Trichirubine A enhances polarity compared to TS1, influencing its solubility in polar solvents .

- Biosynthetic Significance : Rubescin G’s role as a precursor suggests Trichirubine A is a downstream product of oxidative tailoring, whereas rubescin F/H represent divergent pathways .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.